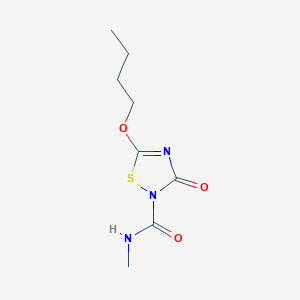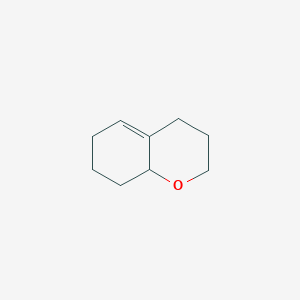![molecular formula C7H3Cl2N3 B8612817 3,7-dichlorobenzo[e][1,2,4]triazine CAS No. 62843-63-4](/img/structure/B8612817.png)
3,7-dichlorobenzo[e][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dichlorobenzo[e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a benzene ring fused with a triazine ring, with chlorine atoms substituted at the 3 and 7 positions. This unique structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dichlorobenzo[e][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,7-dichloroaniline with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3,7-Dichlorobenzo[e][1,2,4]triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 3 and 7 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions with reagents like halogens or acids.
Cycloaddition: The compound can undergo [4+2] cycloaddition reactions with dienes or alkynes to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Electrophilic Addition: Reagents like bromine or sulfuric acid in non-polar solvents such as chloroform or carbon tetrachloride.
Cycloaddition: Dienes or alkynes in the presence of catalysts like Lewis acids (e.g., aluminum chloride) under mild heating.
Major Products:
Nucleophilic Substitution: Substituted triazines with various functional groups.
Electrophilic Addition: Halogenated or sulfonated triazines.
Cycloaddition: Fused heterocyclic compounds with enhanced biological activity.
Applications De Recherche Scientifique
3,7-Dichlorobenzo[e][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its role in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3,7-dichlorobenzo[e][1,2,4]triazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The compound’s ability to form stable complexes with metal ions also contributes to its biological effects. Pathways involved may include oxidative stress response, DNA repair mechanisms, and signal transduction pathways.
Comparaison Avec Des Composés Similaires
- 3,5-Dichlorobenzo[e][1,2,4]triazine
- 3,7-Dichloro-1,2,4-benzotriazine
- 3,6-Dichlorobenzo[e][1,2,4]triazine
Comparison: 3,7-Dichlorobenzo[e][1,2,4]triazine is unique due to the specific positioning of chlorine atoms, which influences its reactivity and biological activity. Compared to 3,5-dichlorobenzo[e][1,2,4]triazine, the 3,7-isomer may exhibit different electronic properties and steric effects, leading to variations in its chemical behavior and applications. The presence of chlorine atoms at different positions can also affect the compound’s solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
62843-63-4 |
|---|---|
Formule moléculaire |
C7H3Cl2N3 |
Poids moléculaire |
200.02 g/mol |
Nom IUPAC |
3,7-dichloro-1,2,4-benzotriazine |
InChI |
InChI=1S/C7H3Cl2N3/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H |
Clé InChI |
LHDZLYASAVFIJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N=NC(=N2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde](/img/structure/B8612797.png)




![4-[(7-Phenylheptyl)amino]benzoic acid](/img/structure/B8612836.png)


